1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the nitro group or the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point could be predicted based on the structures of similar compounds .Scientific Research Applications
Chemical Synthesis and Reactivity
- Synthesis of Naphthyridine Derivatives: A study by Woźniak, Grzegożek, and Suryło (1997) described the methylamination of some 3‐Nitro‐1,8‐naphthyridines with liquid methylamine/potassium permanganate, showcasing the synthesis of 4-methylamino-substituted nitro compounds. This process highlights the reactivity and potential for creating various derivatives of naphthyridines for further study or application (Woźniak, Grzegożek, & Suryło, 1997).
- Regioselectivity in Reactions: The work by Grzegożek et al. (1991) on the regioselectivity of SNH reactions of some 3-nitro-1,8-naphthyridines with chloromethyl phenyl sulfone underlines the specific conditions under which certain naphthyridine derivatives can be synthesized, further indicating the compound's versatility in chemical synthesis (Grzegożek et al., 1991).
Potential Biological Activities
- Antibacterial and Anticancer Properties: Naphthyridine derivatives have been explored for their biological activities, including antibacterial and anticancer effects. For instance, the synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters by Santilli, Scotese, and Yurchenco (1975) and the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones by Deady et al. (2005) provide insights into the potential therapeutic applications of such compounds (Santilli, Scotese, & Yurchenco, 1975); (Deady et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-methyl-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-19-14-10(3-2-8-17-14)9-13(16(19)22)15(21)18-11-4-6-12(7-5-11)20(23)24/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKJBQDCWGYMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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